molecular formula C12H17NO2 B12853364 Isobutyl o-tolylcarbamate

Isobutyl o-tolylcarbamate

Cat. No.: B12853364
M. Wt: 207.27 g/mol
InChI Key: KGGPXIPTGNJCMW-UHFFFAOYSA-N
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Description

Isobutyl o-tolylcarbamate is a synthetic carbamate ester of significant interest in chemical research and development. Carbamates are a versatile class of compounds known for their stability and ability to act as key structural motifs in various applications. They are characterized by a carbamate functional group (-O-CO-NH-) and are often explored as analogs or intermediates for more complex molecules . Researchers value this compound for its potential as a building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. In medicinal chemistry, carbamate groups are frequently incorporated into drug candidates to improve metabolic stability, influence bioavailability, and serve as protease inhibitors or cholinesterase inhibitors . The structure of this compound, incorporating a toluidine (o-tolyl) moiety, makes it a candidate for investigations into structure-activity relationships. Its applications may extend to catalysis studies and material science, where it could be used in the synthesis of polymers or as a ligand in metal-organic complexes. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-methylpropyl N-(2-methylphenyl)carbamate

InChI

InChI=1S/C12H17NO2/c1-9(2)8-15-12(14)13-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H,13,14)

InChI Key

KGGPXIPTGNJCMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl o-tolylcarbamate can be synthesized through several methods. One common approach involves the reaction of an amine with carbon dioxide and halides in the presence of a base such as cesium carbonate and a phase-transfer catalyst like tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times . Another method involves the reaction of an aromatic carboxylic acid with di-tert-butyl dicarbonate or a chloroformate and sodium azide, followed by a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an alkoxide or an amine to form the carbamate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Chemical Reactions of Carbamates

Carbamates can undergo various chemical reactions, including hydrolysis, aminolysis, and thermal decomposition. These reactions are relevant to understanding the chemical behavior of isobutyl o-tolylcarbamate.

Hydrolysis

Carbamates can hydrolyze in the presence of water and a base or acid catalyst to form the corresponding alcohol and carbamic acid, which decomposes into carbon dioxide and an amine:

ROCONHR+H2OROH+CO2+RNH2\text{R}-\text{O}-\text{CO}-\text{NHR}' + \text{H}_2\text{O} \rightarrow \text{R}-\text{OH} + \text{CO}_2 + \text{R}'-\text{NH}_2

Aminolysis

Aminolysis involves the reaction of a carbamate with an amine to form a new carbamate and the original alcohol:

ROCONHR+RNH2ROH+RNHCONHR\text{R}-\text{O}-\text{CO}-\text{NHR}' + \text{R}''-\text{NH}_2 \rightarrow \text{R}-\text{OH} + \text{R}''-\text{NH}-\text{CO}-\text{NHR}'

Thermal Decomposition

Carbamates can thermally decompose to form isocyanates and alcohols, a reaction similar to the reverse of their synthesis:

ROCONHRROH+RNCO\text{R}-\text{O}-\text{CO}-\text{NHR}' \rightarrow \text{R}-\text{OH} + \text{R}'-\text{NCO}

This reaction is typically carried out at high temperatures and can be catalyzed by acids or bases .

Data and Research Findings

While specific data on this compound is limited, general carbamate chemistry provides insights into its potential reactions and properties. The following table summarizes some general properties and reactions of carbamates:

Reaction Conditions Products
HydrolysisWater, Base/AcidAlcohol, CO2, Amine
AminolysisAmine, SolventNew Carbamate, Alcohol
Thermal DecompositionHigh Temperature, CatalystIsocyanate, Alcohol

Scientific Research Applications

Isobutyl o-tolylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isobutyl o-tolylcarbamate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by forming stable carbamate-enzyme complexes, thereby blocking the active sites and preventing substrate binding. This mechanism is similar to other carbamate compounds, which are known to inhibit cholinesterase enzymes .

Comparison with Similar Compounds

Notes and Limitations

  • Data Gaps: No direct studies on this compound were identified; comparisons rely on structural analogues and inferred properties.
  • Research Needs: Targeted studies on synthesis, enzymatic interactions, and environmental impact are essential to validate hypotheses.

Q & A

Q. What statistical approaches are recommended for analyzing non-linear degradation kinetics of this compound?

  • Methodological Answer : Fit data to the Weibull model (C=C0e(kt)nC = C_0 \cdot e^{-(kt)^n} ) to account for time-dependent rate constants. Use Akaike information criterion (AIC) to compare fits with first-order or Higuchi models. Report 95% confidence intervals for kk and nn .

Resource Guidance

Q. Which databases provide reliable spectral data for this compound?

  • Methodological Answer : Prioritize PubChem (CID: [insert CID]) for HRMS/NMR data, SciFinder for synthetic protocols, and Reaxys for reaction conditions. Avoid unvetted sources like BenchChem .

Q. How can researchers address conflicting crystallographic data for this compound derivatives?

  • Methodological Answer : Cross-reference Cambridge Structural Database (CSD) entries (e.g., refcodes [insert codes]). Validate using Rietveld refinement and check for disorder modeling errors. Collaborate with crystallography consortia for independent validation .

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